5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-7-13-9(12(15)16)11(17-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDDMVVRMQQXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid typically follows a sequence of:
- Formation of the thiazole ring starting from precursors such as L-cysteine or thiourea derivatives.
- Introduction of the methyl group at the 2-position.
- Functionalization at the 4-position with a carboxylic acid group.
- Benzoylation at the 5-position.
- Purification and isolation of the target acid.
Preparation via L-Cysteine Hydrochloride Route
A patent-disclosed method (CN102372680A) describes a cost-effective and operationally simple route starting from L-cysteine hydrochloride and formaldehyde, involving the following key steps:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Condensation | L-cysteine hydrochloride condenses with formaldehyde to form thiazolidine-4-carboxylic acid | |
| 2 | Esterification | Thiazolidine-4-carboxylic acid is esterified with methanol in the presence of dry HCl gas | Room temperature, 12 hours stirring; methyl thiazolidine-4-carboxylate hydrochloride salt formed |
| 3 | Oxidation | Methyl thiazolidine-4-carboxylate is oxidized with manganese dioxide (MnO2) | 60–100°C, 24–72 hours in acetonitrile; molar ratio n(thiazolidine ester):n(MnO2) = 1:20–1:26 |
| 4 | Hydrolysis | Methyl thiazole-4-carboxylate is hydrolyzed with NaOH solution | 10% NaOH, reflux 1 hour; acidified to pH 3 with HCl to precipitate thiazole-4-carboxylic acid |
This method yields thiazole-4-carboxylic acid derivatives with high purity and reduced cost due to inexpensive starting materials and simplified operations.
Benzoylation to Introduce the 5-Benzoyl Group
The benzoyl group at the 5-position can be introduced by reaction of thiazole derivatives with benzoyl chloride under reflux conditions in dry benzene:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| Benzoylation | Acylation | Stirring of thiazole-4-carboxylic acid derivative with benzoyl chloride in dry benzene | Reflux for 1 hour; product recrystallized from benzene |
This step is critical to obtain the 5-benzoyl substitution on the thiazole ring.
Alternative Synthesis via Thiourea and Aromatic Aldehydes
Another synthetic approach involves the reaction of thiourea with aromatic aldehydes and dichloroacetic acid to form 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, which can be further functionalized to benzoylated thiazoles:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Cyclization | Thiourea reacts with aromatic aldehydes and dichloroacetic acid to form 2-amino-5-aryl-thiazoles | Reflux in ethanol for 4 hours |
| 2 | Schiff Base Formation | Reaction of thiazole derivatives with aromatic aldehydes to form imines (Schiff bases) | Reflux in ethanol for 6 hours |
| 3 | Benzoylation | Reaction of Schiff bases with benzoyl chloride in dry benzene | Reflux 1 hour; recrystallization from benzene |
| 4 | Further Functionalization | Reaction with thiourea or other reagents to yield substituted thiazole carboxylic acids | Reflux in ethanol for 5 hours |
This method allows structural diversification and introduction of benzoyl groups at desired positions.
Synthesis of Methyl Esters and Subsequent Transformations
Research literature also describes the preparation of methyl esters of thiazole carboxylic acids as intermediates. For example, methyl esters are prepared by esterification and then reacted with carbothioamides to form thiazole derivatives, which can be hydrolyzed to the free acid:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Esterification | Formation of methyl esters of thiazole carboxylic acids | Reflux with methanol and acid catalyst |
| 2 | Cyclization | Reaction with carbothioamides to form thiazole ring | Reflux in methanol for 4 hours |
| 3 | Hydrolysis | Hydrolysis of methyl esters to free carboxylic acids | Treatment with NaOH, then acidification |
This route is useful for preparing various substituted thiazole carboxylic acids including benzoyl derivatives.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The use of manganese dioxide (MnO2) as an oxidant in the oxidation step is critical for converting thiazolidine derivatives to thiazole derivatives with high selectivity.
- Benzoylation using benzoyl chloride in dry benzene under reflux is a common and effective method for introducing the benzoyl group at the 5-position of the thiazole ring.
- The condensation of thiourea with aromatic aldehydes and dichloroacetic acid is a well-established route to 1,3-thiazole-4-carboxylic acid derivatives, enabling further functionalization.
- Hydrolysis of methyl esters to free acids is typically achieved by refluxing with sodium hydroxide followed by acidification to precipitate the carboxylic acid.
- Spectroscopic methods such as FT-IR and UV-Visible spectroscopy are routinely used to confirm the structure of synthesized thiazole carboxylic acids and their derivatives.
Chemical Reactions Analysis
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemical Synthesis and Building Block
Applications in Organic Chemistry:
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique thiazole structure which enhances biological activity.
Synthetic Routes:
The synthesis typically involves the Friedel-Crafts acylation of thiazole derivatives with benzoyl chloride, followed by functional group transformations to introduce the carboxylic acid group. Common reagents include Lewis acids like aluminum chloride (AlCl₃) and solvents such as dichloromethane (DCM) to facilitate the reaction.
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the benzoyl moiety can enhance efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential:
The compound has been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against human glioblastoma and melanoma cell lines. The mechanism often involves disrupting cellular processes related to growth and survival .
Agricultural Applications
Pesticidal Activity:
this compound has been explored for its potential as a pesticide. Its ability to act against specific plant pathogens suggests it could be developed into an effective fungicide or insecticide. Preliminary studies indicate that it may inhibit the growth of various agricultural pathogens like Botrytis cinerea and Fusarium graminearum .
Case Studies
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Comparison
Thiazole-4-carboxylic acid derivatives vary in substituent patterns, which critically influence their chemical reactivity and biological interactions. Below is a comparison with structurally related compounds:
Physicochemical Properties
Key properties such as logP, solubility, and polar surface area (PSA) determine bioavailability and drug-likeness:
*Estimated based on structural analogs.
Key Observations and Insights
Positional Isomerism : Carboxylic acid placement (4 vs. 5) alters electronic distribution and biological target affinity.
Substituent Effects : Benzoyl groups may enhance stability but reduce solubility, while methyl groups improve lipophilicity.
Biological Relevance : Thiazole-4-carboxylic acids show promise as AgrA inhibitors, suggesting anti-virulence applications .
Biological Activity
5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its versatile biological properties. The structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 225.26 g/mol
The thiazole moiety contributes to the compound's reactivity and interaction with biological targets, enhancing its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thus exerting therapeutic effects.
- Cellular Interaction : It has been shown to affect cellular processes such as apoptosis and proliferation in cancer cells.
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
| Activity | Description |
|---|---|
| Antitumor | Demonstrated cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Exhibits activity against bacteria and fungi, suggesting potential as an antibiotic. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Antioxidant | Capable of scavenging free radicals, contributing to its protective effects. |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant growth inhibition with IC values ranging from 10 µM to 30 µM across different cell types, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Properties : Research has demonstrated that derivatives of thiazole compounds exhibit antimicrobial activities. In one study, this compound was tested against various bacterial strains and showed promising results, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages .
Q & A
Q. What are the standard synthetic routes for preparing 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of thiazole derivatives often involves cyclocondensation reactions. A common approach is refluxing precursors (e.g., aminothiazolones and formyl-indole carboxylic acids) in acetic acid with sodium acetate as a catalyst. For example:
- Method A : Refluxing for 3–5 hours in acetic acid yields crystalline precipitates, which are filtered and recrystallized from DMF/acetic acid mixtures .
- Method B : Shorter reflux times (2.5–3 hours) with 2-thioxothiazolidin-4-one derivatives can produce analogous compounds, with recrystallization in acetic acid .
Key variables : Reaction time, solvent purity, and recrystallization solvents significantly affect yield and purity.
Q. What analytical techniques are recommended for confirming the structure of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions, as demonstrated for structurally similar 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .
- HPLC and FTIR : Used to verify purity (>95%) and functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .
Q. How does solubility impact purification and experimental design?
The compound’s low solubility in water necessitates polar aprotic solvents (e.g., DMF, acetic acid) for recrystallization. For example:
- Recrystallization from acetic acid yields high-purity crystals (>97%) .
- Solubility in ethanol is limited, making it suitable for washing steps to remove impurities .
Experimental tip : Pre-saturation of solvents with the compound improves crystal quality.
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?
Discrepancies in yields (e.g., 3–5 hours vs. 2.5–3 hours reflux) may arise from:
Q. What mechanistic insights explain the regioselectivity of the benzoyl group in thiazole ring formation?
The benzoyl group at position 5 is stabilized by:
- Electronic effects : Electron-withdrawing groups (e.g., carboxylic acid at position 4) direct electrophilic substitution to the meta position.
- Steric hindrance : Methyl substitution at position 2 minimizes steric clash with the benzoyl moiety .
Validation : Computational modeling (DFT) or isotopic labeling can probe transition-state interactions.
Q. What strategies optimize the compound’s stability in biological assays?
Q. How do substituent modifications (e.g., fluorination, methyl groups) affect bioactivity?
- Fluorine introduction : Enhances metabolic stability and membrane permeability, as seen in fluorinated benzoic acid derivatives .
- Methyl groups : Increase lipophilicity, potentially improving target binding affinity but reducing solubility .
Experimental approach : Synthesize analogs (e.g., 5-fluoro or 2-ethyl variants) and compare IC₅₀ values in target assays.
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Limitations :
- Low yields (<50%) due to side reactions (e.g., dimerization of thiazole intermediates) .
- Scalability issues with acetic acid reflux (corrosive, difficult to handle in large batches).
Solutions : - Use flow chemistry for better temperature control and reduced side products .
- Explore greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
Q. How can researchers validate the compound’s role in hypothesized biochemical pathways?
Q. What computational tools are recommended for predicting interactions with biological targets?
- Molecular docking (AutoDock Vina) : Models binding poses with proteins (e.g., kinases) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
